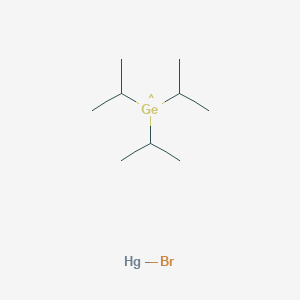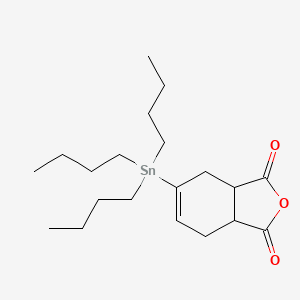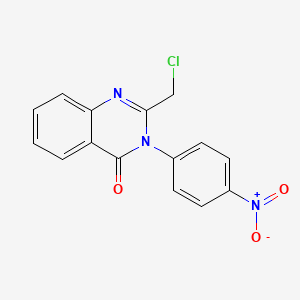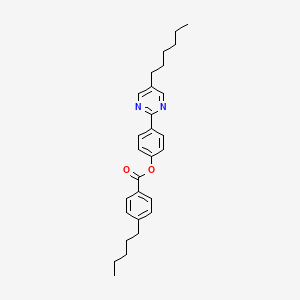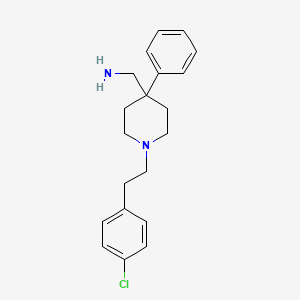
Carbonylbis(4-chloro-1-benzofuran-2,7-diyl) diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonylbis(4-chloro-1-benzofuran-2,7-diyl) diacetate is a synthetic organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, is characterized by the presence of two benzofuran rings substituted with chlorine atoms and connected through a carbonyl group, with acetate groups attached to the benzofuran rings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Carbonylbis(4-chloro-1-benzofuran-2,7-diyl) diacetate typically involves the following steps:
Formation of 4-chloro-1-benzofuran-2,7-diyl: This intermediate can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Carbonyl Group: The carbonyl group is introduced by reacting the intermediate with a suitable carbonylating agent.
Acetylation: The final step involves the acetylation of the benzofuran rings using acetic anhydride or acetyl chloride in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the carbonyl group or the benzofuran rings.
Substitution: The chlorine atoms on the benzofuran rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the compound with modified carbonyl or benzofuran structures.
Substitution: Substituted benzofuran derivatives with various functional groups replacing the chlorine atoms.
科学的研究の応用
Carbonylbis(4-chloro-1-benzofuran-2,7-diyl) diacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Carbonylbis(4-chloro-1-benzofuran-2,7-diyl) diacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound.
類似化合物との比較
4-chloro-1-benzofuran-2,7-diyl acetate: A simpler derivative with only one acetate group.
Carbonylbis(benzofuran-2,7-diyl) diacetate: Lacks the chlorine substitution on the benzofuran rings.
4-chloro-1-benzofuran-2,7-diyl diacetate: Similar structure but without the carbonyl linkage.
Uniqueness: Carbonylbis(4-chloro-1-benzofuran-2,7-diyl) diacetate is unique due to the presence of both chlorine substitutions and the carbonyl linkage, which can influence its reactivity and biological activity
特性
CAS番号 |
96795-91-4 |
|---|---|
分子式 |
C21H12Cl2O7 |
分子量 |
447.2 g/mol |
IUPAC名 |
[2-(7-acetyloxy-4-chloro-1-benzofuran-2-carbonyl)-4-chloro-1-benzofuran-7-yl] acetate |
InChI |
InChI=1S/C21H12Cl2O7/c1-9(24)27-15-5-3-13(22)11-7-17(29-20(11)15)19(26)18-8-12-14(23)4-6-16(21(12)30-18)28-10(2)25/h3-8H,1-2H3 |
InChIキー |
YMJJHFIAQFTYSX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C2C(=C(C=C1)Cl)C=C(O2)C(=O)C3=CC4=C(C=CC(=C4O3)OC(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


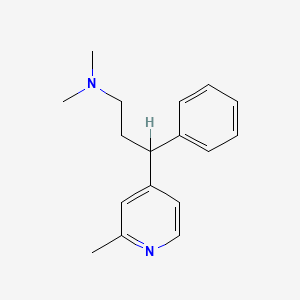


![Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-](/img/structure/B14342433.png)
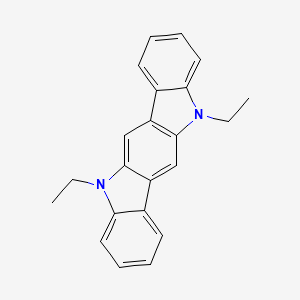
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene](/img/structure/B14342440.png)
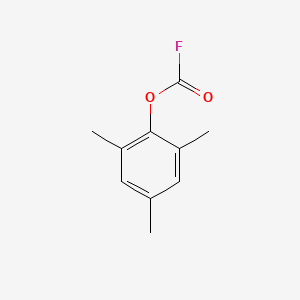
![N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline](/img/structure/B14342454.png)

